molecular formula C19H24N2O4 B1459791 Tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate CAS No. 1982780-61-9

Tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate

Cat. No. B1459791
CAS RN: 1982780-61-9
M. Wt: 344.4 g/mol
InChI Key: AARWLTQTIMHQGJ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard for accurate results .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and, a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and were characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of 1 adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while that of 2 features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. Piperazine and N-Boc piperazine and their simple derivatives such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate (1) and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using various spectroscopic studies . The structures of both 1 and 2 were further confirmed by single crystal X-ray diffraction analysis .

Scientific Research Applications

Synthesis and Structural Analysis

  • X-ray studies have revealed details about the molecular structure of related compounds, showing the orientation of side chains and the formation of hydrogen bonds leading to infinite chains in the crystal structure. This underscores the importance of such compounds in understanding molecular packing and interactions (Didierjean et al., 2004).

Building Blocks for Bioactive Compounds

  • Tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates have been prepared and used as precursors for synthesizing enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. This highlights their role as versatile intermediates in the synthesis of bioactive compounds and potential pharmaceuticals (Marin et al., 2004).

Advanced Synthetic Techniques

  • The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate demonstrates advanced techniques in organic synthesis, producing intermediates for biologically active compounds such as crizotinib. This shows the compound's relevance in developing targeted cancer therapies (Kong et al., 2016).

Intermediates for Anticancer Drugs

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as an important intermediate for small molecule anticancer drugs. Its efficient synthesis demonstrates the critical role of such compounds in the development of new cancer treatments (Zhang et al., 2018).

Safety And Hazards

The safety and hazards of similar compounds have been reported. For instance, tert-Butyl ( (2,4-dioxo-1,4-dihydro-2H-benzo [d] [1,3]oxazin-7-yl)ethyl)carbamate has been classified as Aquatic Acute 1 - Eye Irrit. 2 - Skin Irrit. 2 - Skin Sens. 1 .

Future Directions

The future directions of similar compounds are promising. Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

properties

IUPAC Name

tert-butyl 4-[(1-oxo-2H-isoquinolin-6-yl)oxy]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-19(2,3)25-18(23)21-10-7-14(8-11-21)24-15-4-5-16-13(12-15)6-9-20-17(16)22/h4-6,9,12,14H,7-8,10-11H2,1-3H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AARWLTQTIMHQGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC3=C(C=C2)C(=O)NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(1-oxo-1,2-dihydroisoquinolin-6-yloxy)piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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